
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields of chemistry and industry. The compound is characterized by the presence of a dioxaphosphorinane ring with hydroxy and triphenyl substituents, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of hypophosphorous acid with benzaldehyde. The reaction can be carried out under reflux conditions, where the mixture is heated for a specific duration to facilitate the formation of the desired product. The reaction conditions, such as the ratio of reactants and the temperature, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce various substituted dioxaphosphorinane derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding phosphorus metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide involves its interaction with molecular targets through its hydroxy and triphenyl groups. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s phosphorus atom plays a key role in its reactivity and ability to form bonds with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2,4,6-triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a dioxaphosphorinane ring.
2,4,6-Triphenyl-1,3,5-triazine: Lacks the hydroxy group and has different chemical properties.
Uniqueness
The presence of the hydroxy group further enhances its versatility in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
13474-66-3 |
|---|---|
Molekularformel |
C21H19O4P |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
5-hydroxy-2,4,6-triphenyl-1,3,5λ5-dioxaphosphinane 5-oxide |
InChI |
InChI=1S/C21H19O4P/c22-26(23)20(17-12-6-2-7-13-17)24-19(16-10-4-1-5-11-16)25-21(26)18-14-8-3-9-15-18/h1-15,19-21H,(H,22,23) |
InChI-Schlüssel |
VXTLIEBHUAJBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2OC(P(=O)(C(O2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


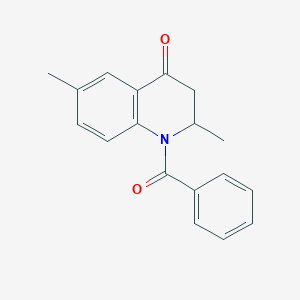
![Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502373.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12502377.png)
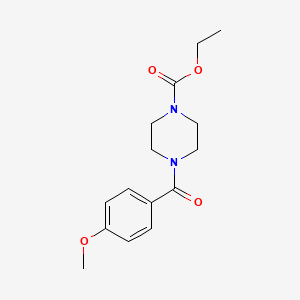
methanone](/img/structure/B12502388.png)
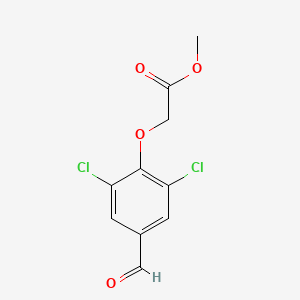
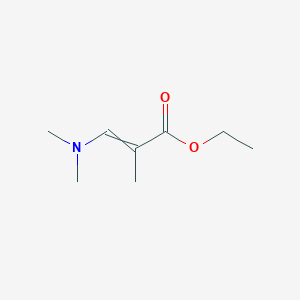
![tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B12502396.png)
![1-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502399.png)
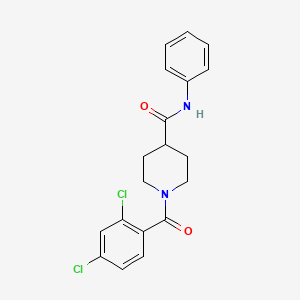
![(S)-2-Chloro-N-[6-methyl-5-[[3-[2-(3-piperidylamino)-4-pyrimidinyl]-2-pyridyl]oxy]-1-naphthyl]benzenesulfonamide](/img/structure/B12502410.png)
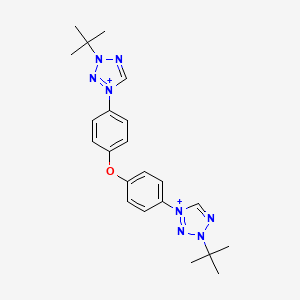
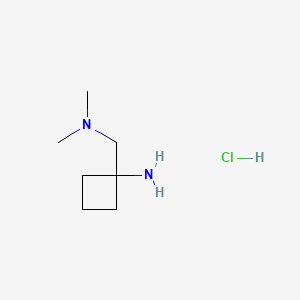
![{5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate](/img/structure/B12502433.png)
